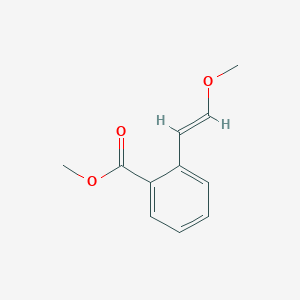
(E)-Methyl 2-(2-methoxyvinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 2-(2-methoxyvinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methoxyvinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-methoxyvinyl)benzoate typically involves the esterification of 2-(2-methoxyvinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 2-(2-methoxyvinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoates or sulfonated benzoates.
Applications De Recherche Scientifique
(E)-Methyl 2-(2-methoxyvinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (E)-Methyl 2-(2-methoxyvinyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This leads to the formation of the corresponding acid and alcohol, which can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar structure but lacks the methoxyvinyl group.
Ethyl benzoate: Similar ester but with an ethyl group instead of a methoxyvinyl group.
Propyl benzoate: Similar ester with a propyl group.
Uniqueness
(E)-Methyl 2-(2-methoxyvinyl)benzoate is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 2-[(E)-2-methoxyethenyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-8H,1-2H3/b8-7+ |
Clé InChI |
GEEDYXVLYAFVAT-BQYQJAHWSA-N |
SMILES isomérique |
CO/C=C/C1=CC=CC=C1C(=O)OC |
SMILES canonique |
COC=CC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


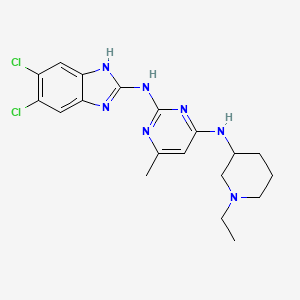
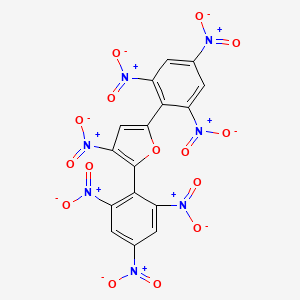
![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)
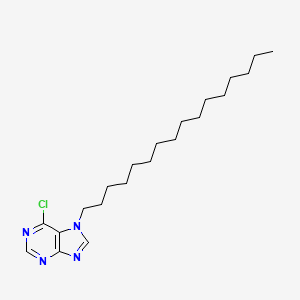
![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
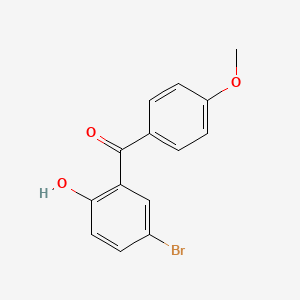
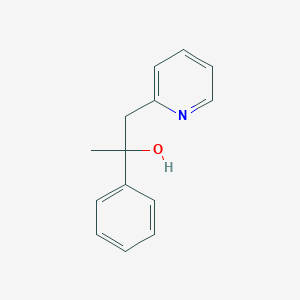
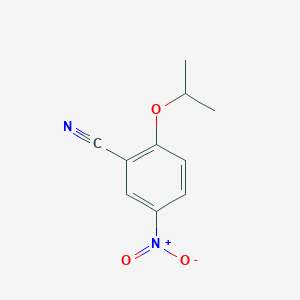

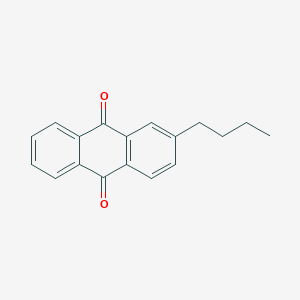
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
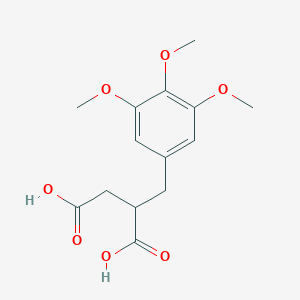
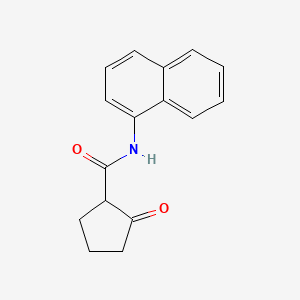
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
